REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:17])=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([Cl:17])=[O:8]
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Name
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|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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BrC=1C(=CC(=C(C(=O)O)C1)OC)OC
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Name
|
|
Quantity
|
21.9 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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After stirring at 75° C. for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Toluene and excess thionyl chloride were evaporated under reduced pressure
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Type
|
ADDITION
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Details
|
Toluene (100 mL) was added to the concentrated residue
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Type
|
CONCENTRATION
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Details
|
the mixture was concentrated again under reduced pressure
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Type
|
ADDITION
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Details
|
THF (100 mL) was added to the obtained 5-bromo-2,4-dimethoxybenzoic acid chloride, which
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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BrC=1C(=CC(=C(C(=O)Cl)C1)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |